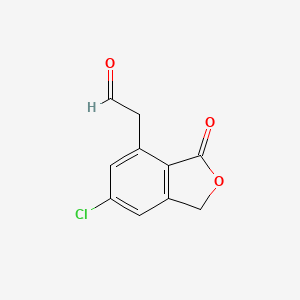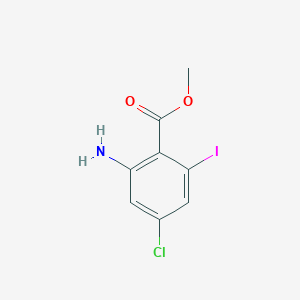![molecular formula C15H14N2O2 B13868379 N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)
N-[2-[2-Quinolyl]ethyl]succinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[2-Quinolyl]ethyl]succinimide is an organic compound that belongs to the class of succinimides. Succinimides are cyclic imides derived from succinic acid. This compound is characterized by the presence of a quinoline ring attached to an ethyl chain, which is further connected to a succinimide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-Quinolyl]ethyl]succinimide typically involves the reaction of 2-quinolineethanol with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[2-Quinolyl]ethyl]succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the succinimide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the quinoline ring or succinimide moiety.
Substitution: Substituted quinoline or succinimide derivatives.
Aplicaciones Científicas De Investigación
N-[2-[2-Quinolyl]ethyl]succinimide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-[2-Quinolyl]ethyl]succinimide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting its replication and transcription. The succinimide moiety can interact with enzymes, inhibiting their activity. These interactions lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxysuccinimide: Used as an activating reagent in peptide synthesis.
N-Bromosuccinimide: Commonly used as a brominating agent in organic synthesis.
N-Chlorosuccinimide: Used as a chlorinating agent in organic reactions.
Uniqueness
N-[2-[2-Quinolyl]ethyl]succinimide is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H14N2O2 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
1-(2-quinolin-2-ylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H14N2O2/c18-14-7-8-15(19)17(14)10-9-12-6-5-11-3-1-2-4-13(11)16-12/h1-6H,7-10H2 |
Clave InChI |
FUTOGLOZNGJGCU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CCC2=NC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-(4-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13868297.png)
![2-(4-aminophenyl)-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13868303.png)

![Methyl 4-[2-(1,3-thiazol-2-yl)propan-2-yl]benzoate](/img/structure/B13868335.png)




![4-Methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13868362.png)





